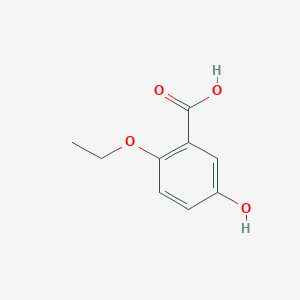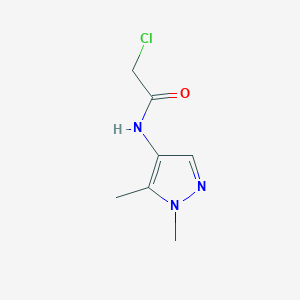
2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, C13H14O2N3Cl, has been synthesized by the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic media .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, CHN elemental analysis, UV-Vis, TGA, DTA, DSC, and single crystal X-ray diffraction .Scientific Research Applications
Antileishmanial Activity
2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide: has shown promising results in the treatment of leishmaniasis. Compounds bearing the pyrazole moiety have been synthesized and evaluated for their in vitro antileishmanial activities. One study revealed that a compound structurally related to 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide displayed superior activity against Leishmania aethiopica clinical isolate, with an IC50 value significantly lower than standard drugs .
Antimalarial Efficacy
In the same vein as its antileishmanial properties, this compound has also been assessed for its antimalarial potential. The derivatives of this compound have been tested in vivo against Plasmodium berghei infected mice, showing considerable suppression rates. This suggests that the compound could serve as a pharmacophore for developing new antimalarial agents .
Molecular Docking Studies
The molecular structure of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide allows it to be a candidate for molecular docking studies. These studies help in understanding the interaction between the compound and biological targets, which is crucial for drug design. The compound has been docked against Lm-PTR1 , providing insights into its antileishmanial activity .
Crystallography and Structural Analysis
The crystal structure of this compound has been determined, revealing important interactions that stabilize the crystal formation. Such structural analyses are essential for understanding the physical and chemical properties of the compound, which can influence its biological activity .
Thermal Stability
The thermal properties of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide have been studied using techniques like TGA, DTA, and DSC. These studies provide data on the thermal degradation and stability of the compound, which are important parameters for its storage and application in various fields .
UV-Vis Spectroscopy
The compound’s absorption spectrum has been characterized using UV-Vis spectroscopy. This analysis is crucial for determining the compound’s light-absorbing properties and can be applied in fields such as photodynamic therapy and the development of light-sensitive drugs .
properties
IUPAC Name |
2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-6(4-9-11(5)2)10-7(12)3-8/h4H,3H2,1-2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYUXRWSDJFDPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424505 |
Source


|
| Record name | 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
CAS RN |
957261-65-3 |
Source


|
| Record name | 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957261-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B1366583.png)

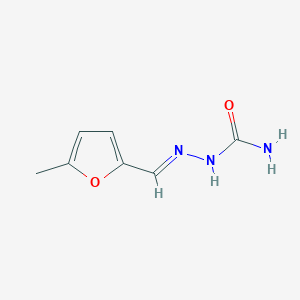
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B1366593.png)

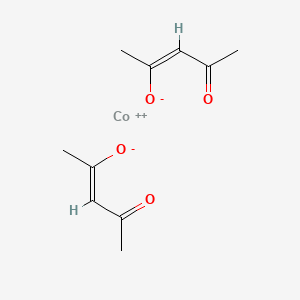


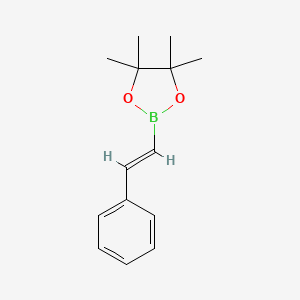

![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)
![(E)-4-[(2-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}cyclohexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1366620.png)
